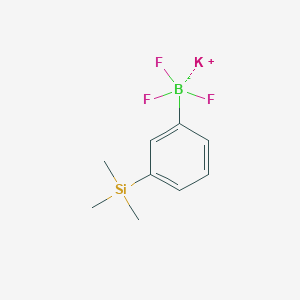
Potassium trifluoro(3-(trimethylsilyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide typically involves the reaction of a trimethylsilyl-substituted phenylboronic acid with potassium fluoride and a trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: Organic solvents such as tetrahydrofuran, dimethyl sulfoxide, and dichloromethane are commonly used.
Major Products
The major products formed from these reactions include substituted phenyl compounds, biaryl compounds, and various oxidized or reduced derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The trimethylsilyl group provides steric protection and enhances the stability of the compound during these reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[2-(trimethylsilyl)phenyl]boranuide
- Potassium phenyltrifluoroborate
- Potassium trifluoro[3-(trimethylsilyl)propyl]boranuide
Uniqueness
Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in cross-coupling reactions and other synthetic applications.
Propiedades
Fórmula molecular |
C9H13BF3KSi |
|---|---|
Peso molecular |
256.19 g/mol |
Nombre IUPAC |
potassium;trifluoro-(3-trimethylsilylphenyl)boranuide |
InChI |
InChI=1S/C9H13BF3Si.K/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;/q-1;+1 |
Clave InChI |
CRLOTACLBICKAW-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC=C1)[Si](C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)
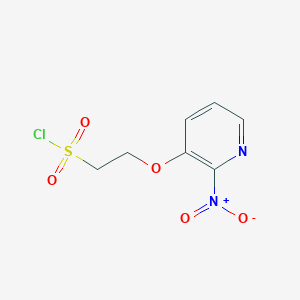

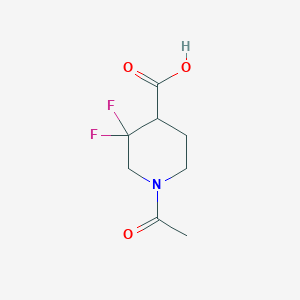


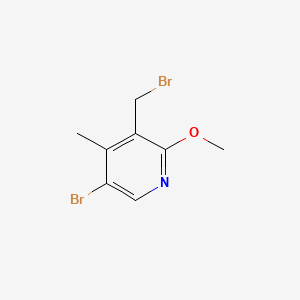
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)

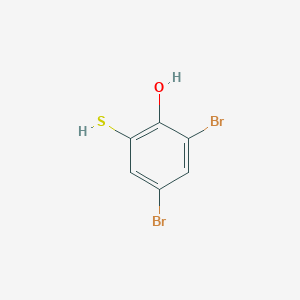


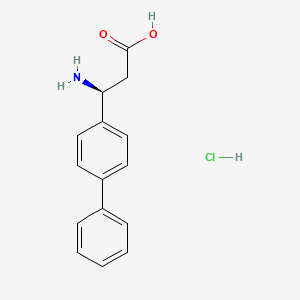
![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
